5-Benzylcyclohexane-1,3-dione
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Overview
Description
5-Benzylcyclohexane-1,3-dione is an organic compound with the molecular formula C₁₃H₁₄O₂ It is a derivative of cyclohexane-1,3-dione, where a benzyl group is attached to the fifth carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylcyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the cyclohexane-1,3-dione, followed by the addition of benzyl bromide to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Benzylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-Benzylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Benzylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Cyclohexane-1,3-dione: The parent compound without the benzyl group.
5-Methylcyclohexane-1,3-dione: A similar compound with a methyl group instead of a benzyl group.
5-Phenylcyclohexane-1,3-dione: A compound with a phenyl group instead of a benzyl group.
Uniqueness: 5-Benzylcyclohexane-1,3-dione is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. The benzyl group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
40398-05-8 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-benzylcyclohexane-1,3-dione |
InChI |
InChI=1S/C13H14O2/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
WYHYLVFEMYKTNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)CC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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